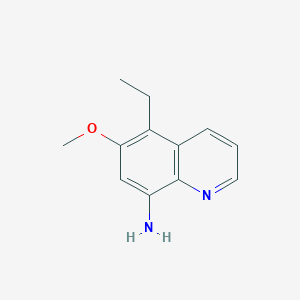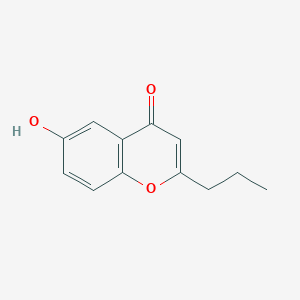
6-Hydroxy-2-propyl-4h-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-propyl-4H-chromen-4-one: is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This compound is characterized by the presence of a hydroxy group at the 6th position and a propyl group at the 2nd position on the chromen-4-one scaffold. Chromenes, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-propyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then subjected to further reactions, such as cyclization and functional group modifications, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as lipase in ionic liquids, and green chemistry approaches, such as solvent-free conditions, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-2-propyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one ring can be reduced to form chroman derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 6-oxo-2-propyl-4H-chromen-4-one, while reduction can produce 6-hydroxy-2-propylchroman .
Applications De Recherche Scientifique
Chemistry: 6-Hydroxy-2-propyl-4H-chromen-4-one is used as a building block in the synthesis of various chromene derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an antioxidant, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery .
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-propyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
4H-Chromen-4-one: Lacks the hydroxy and propyl groups, resulting in different biological activities.
2H-Chromen-2-one: Has a different arrangement of the carbonyl group, leading to distinct chemical properties and reactivity.
7-Hydroxychroman-4-one: Similar structure but with the hydroxy group at the 7th position, affecting its biological activity.
Uniqueness: 6-Hydroxy-2-propyl-4H-chromen-4-one is unique due to the specific positioning of the hydroxy and propyl groups, which confer distinct chemical reactivity and biological activities compared to other chromene derivatives .
Propriétés
Numéro CAS |
61546-60-9 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
6-hydroxy-2-propylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7,13H,2-3H2,1H3 |
Clé InChI |
FFTPFWQJOJCEGD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(O1)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


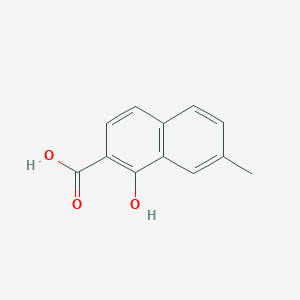
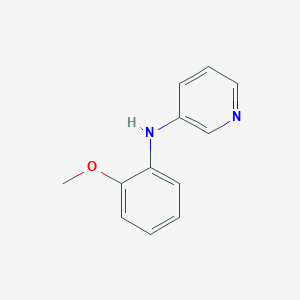



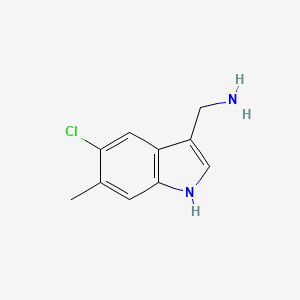

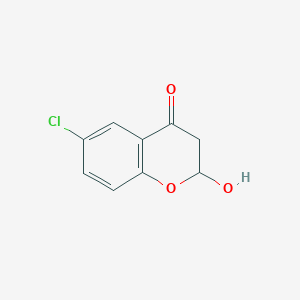
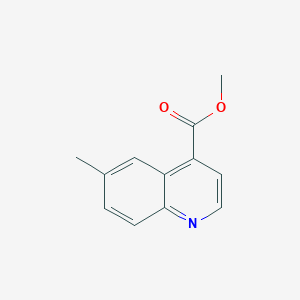
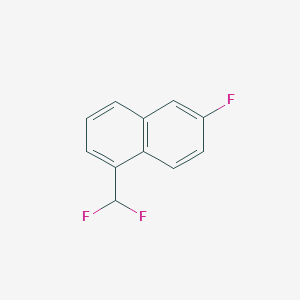
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)


